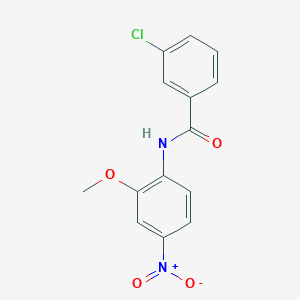![molecular formula C18H19BrN4O B5070507 3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile, commonly known as BrPA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a cancer treatment. BrPA is a small molecule that targets cancer cells specifically, making it a promising candidate for cancer therapy.
作用機序
BrPA works by inhibiting the enzyme hexokinase, which is responsible for the first step in the glycolysis pathway. By inhibiting hexokinase, BrPA disrupts the energy metabolism of cancer cells, leading to their death. This mechanism of action is unique to cancer cells, as healthy cells have alternative energy pathways that are not affected by BrPA.
Biochemical and Physiological Effects:
BrPA has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. BrPA has also been shown to reduce the growth and metastasis of tumors in animal models.
実験室実験の利点と制限
One advantage of BrPA is its specificity for cancer cells, making it a promising candidate for cancer therapy. However, BrPA has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of BrPA for cancer therapy.
将来の方向性
Future research on BrPA should focus on optimizing its stability and solubility, as well as determining the optimal dosage and administration for cancer therapy. Additionally, more studies are needed to determine the long-term effects of BrPA on healthy cells and to investigate its potential use in combination with other cancer treatments. Overall, BrPA shows great promise as a cancer treatment, and further research is needed to fully understand its potential.
合成法
The synthesis of BrPA involves the reaction of 3-(3-bromophenyl)-1H-pyrazole with piperidine-1-carboxylic acid, followed by the addition of propionitrile. The resulting product is purified using column chromatography to obtain pure BrPA.
科学的研究の応用
BrPA has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BrPA works by disrupting the energy metabolism of cancer cells, leading to their death. This mechanism of action makes BrPA a promising candidate for cancer therapy, as it targets cancer cells specifically, leaving healthy cells unharmed.
特性
IUPAC Name |
3-[3-(3-bromophenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-7-4-6-14(12-15)17-16(13-23(21-17)11-5-8-20)18(24)22-9-2-1-3-10-22/h4,6-7,12-13H,1-3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFPCPFRWMBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

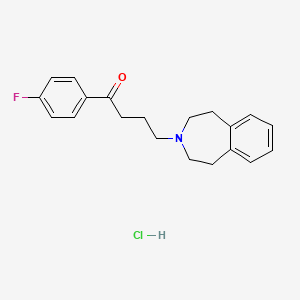
![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5070436.png)
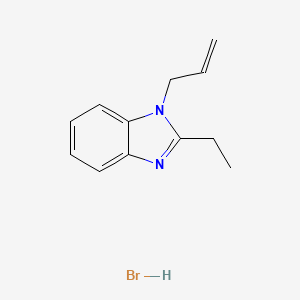
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
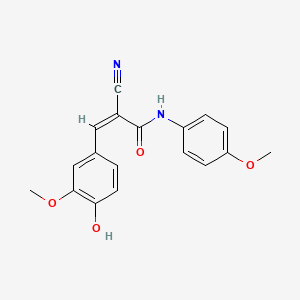
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
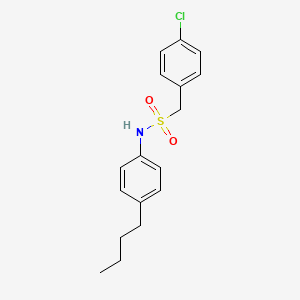
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
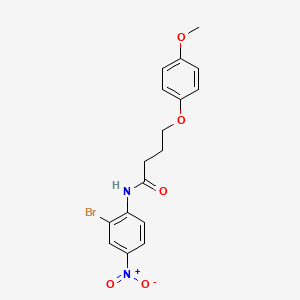
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
